

Technical Guide: Structural Elucidation of 5-Chloro-4-fluoro-2-iodopyridine

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Compound of Interest

Compound Name: 5-Chloro-4-fluoro-2-iodopyridine

Cat. No.: B13117359

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Executive Summary

The molecule **5-Chloro-4-fluoro-2-iodopyridine** (CAS 659731-48-3) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity. The presence of three distinct halogens—Iodine (C2), Fluorine (C4), and Chlorine (C5)—allows for sequential, chemoselective functionalization. However, verifying the regiochemistry of this trisubstituted pyridine is a common analytical bottleneck. Misassignment of the halogen positions (particularly the I vs. Cl placement) can lead to catastrophic failures in downstream SAR (Structure-Activity Relationship) campaigns.

This guide provides a definitive, self-validating protocol for the structural elucidation of this compound, utilizing NMR spectroscopy (

H,

C,

F) and Mass Spectrometry as the primary pillars of evidence.

Part 1: The Synthetic Context & Isomer Risk

To elucidate the structure effectively, one must understand the "Isomer Landscape." This molecule is typically synthesized via metallation-trapping or halogen exchange sequences. The primary risk is regioisomerism.

- Target Structure: **5-Chloro-4-fluoro-2-iodopyridine.**

- Common Impurity/Isomer: 2-Chloro-4-fluoro-5-iodopyridine (swapped I/Cl positions).
- Differentiation Challenge: Both isomers have the same mass and similar polarity. Standard LC-MS is insufficient for distinction; NMR is required.

Part 2: Primary Spectroscopic Fingerprint

2.1 Mass Spectrometry (MS) – The Elemental Check

Before NMR, confirm the elemental composition. The unique isotopic signatures of Chlorine and Iodine provide a definitive "fingerprint."

- Method: ESI+ or APCI+ (Direct Infusion).
- Diagnostic Criteria:
 - Molecular Ion (): ~257.9 Da.
 - Chlorine Pattern: Look for the characteristic 3:1 intensity ratio between and peaks (due to Cl and Cl).
 - Iodine Signature: Iodine is monoisotopic (I). There is no M+2 contribution from Iodine, simplifying the Cl pattern analysis.

2.2 Proton NMR (

H) – The Regio-Probe

The pyridine ring contains only two protons: H3 and H6. Their chemical shifts and coupling constants (

) are the first line of evidence for regiochemistry.

Experimental Protocol:

- Solvent: DMSO-

(Preferred over CDCl₃

to prevent aggregation and sharpen peaks).

- Frequency: 400 MHz or higher.

Proton	Position	Chemical Shift ()	Multiplicity	Coupling ()	Structural Logic
H6	Adjacent to N	8.4 – 8.6 ppm	Singlet (d)	Hz	Deshielded by Nitrogen. Weak "W-coupling" to F (meta).
H3	Between I and F	7.8 – 8.0 ppm	Doublet	Hz	Shielded relative to H6. Strong ortho-coupling to Fluorine.

Interpretation: If you observe two singlets (no coupling), the Fluorine is likely not ortho to a proton (e.g., 2,6-dichloro-4-fluoropyridine). The presence of a distinct doublet (

Hz) confirms a proton is ortho to the fluorine.

Part 3: The Fluorine Probe (F & C) – The Definitive Proof

This is the most critical section. The magnitude of Carbon-Fluorine (

) coupling constants is distance-dependent and allows us to "walk" around the ring.

3.1

F NMR

- Signal: Single peak around -90 to -110 ppm (typical for 4-F pyridines).
- Coupling: Should show a doublet (coupling to H3) and potentially fine splitting from H6.

3.2

C NMR (Proton Decoupled)

We utilize the Magnitude of J-Coupling to assign the carbons.

Protocol:

- Relaxation Delay (): Set to >2.0 seconds (quaternary carbons relax slowly).
- Scans: High count required (C-I carbons are often broad due to quadrupolar relaxation).

Carbon	Assignment	Shift (ppm)	Coupling Pattern	Value (Hz)	Logic
C4	C-F (Ipso)	~164-168	Doublet	~260 Hz	Direct bond (1-bond coupling).
C3	C-H (Ortho)	~110-120	Doublet	~35-40 Hz	Ortho coupling (2-bond).
C5	C-Cl (Ortho)	~120-130	Doublet	~35-40 Hz	Ortho coupling (2-bond).
C2	C-I (Meta)	~115-125	Doublet	~15-20 Hz	Meta coupling (3-bond). C-I is usually shielded.
C6	C-H (Meta)	~148-152	Doublet	~15-20 Hz	Meta coupling (3-bond). Alpha to Nitrogen. [1]

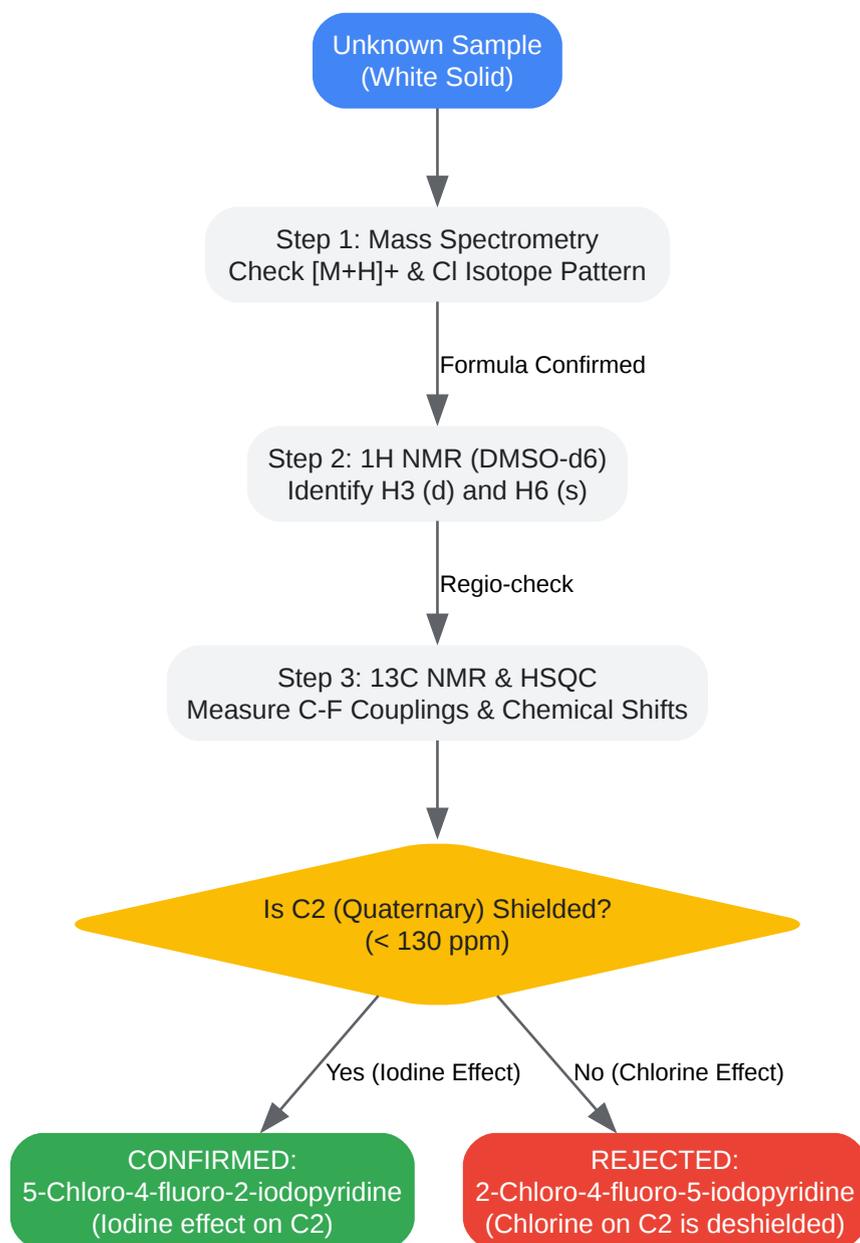
The "Smoking Gun" for Regiochemistry: To distinguish 5-Cl / 2-I (Target) from 2-Cl / 5-I (Isomer):

- Run an HSQC (Heteronuclear Single Quantum Coherence) spectrum.
- Identify the carbon attached to H6 (the most deshielded proton).
- Check the
of C6:
 - In the Target (5-Cl-4-F-2-I), C6 is meta to Fluorine.

Hz.

- In the Isomer (2-Cl-4-F-5-I), the proton at position 6 is ortho to Fluorine? No, in the isomer, H6 is still meta.
- Correction: In the isomer (2-Cl-4-F-5-I), the proton is at C6. The Fluorine is at C4. The relationship is still meta.
- Differentiation Strategy: Look at C2 vs C5.
 - C2 (attached to I in target): Iodine has a "Heavy Atom Effect" (Spin-Orbit coupling) that significantly shields the attached carbon (often shifting it <100 ppm or 110-125 ppm). Chlorine does not show this effect (C-Cl is typically ~150 ppm).
 - Target: C2 (Iodinated) should be upfield (~115-125 ppm).
 - Isomer: C2 (Chlorinated) should be downfield (~150 ppm).

Part 4: Visualization of Logic Flow



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Figure 1: Decision tree for confirming the regiochemistry of the halogen substituents.

Part 5: Functional Validation (Chemoselective Check)

If spectral data remains ambiguous (e.g., due to peak overlap), perform a Chemical Proof.

The Experiment: Perform a limiting-reagent Sonogashira Coupling (or Suzuki) at room temperature.

- Reagents: Phenylacetylene (0.9 equiv), Pd(PPh)
)
Cl
, CuI, Et
N.
- Logic: The C-I bond is significantly more reactive towards Pd(0) oxidative addition than C-Br, C-Cl, or C-F.
- Outcome:
 - If the product shows the alkyne at the position distal to the Chlorine (C2), the structure is confirmed.
 - This can be verified by observing the disappearance of the shielded C-I carbon signal in C NMR.

References

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